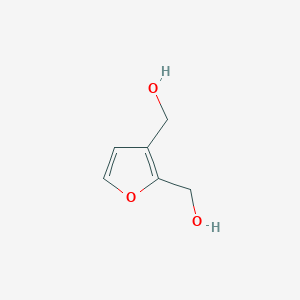

furan-2,3-diyldimethanol

描述

2,3-Bis(hydroxymethyl)furan is an organic compound with the molecular formula C6H8O3 It is a furan derivative with two hydroxymethyl groups attached to the 2 and 3 positions of the furan ring

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)furan can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,3-diformylfuran using a suitable hydrogen donor and a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures of 1-10 atm .

Industrial Production Methods: Industrial production of 2,3-Bis(hydroxymethyl)furan often involves the use of biomass-derived furfural as a starting material. The furfural undergoes a series of chemical transformations, including oxidation and hydrogenation, to yield the desired product. This process is advantageous due to its sustainability and the use of renewable resources .

化学反应分析

Types of Reactions: 2,3-Bis(hydroxymethyl)furan undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 2,3-bis(hydroxymethyl)tetrahydrofuran using hydrogen gas and a suitable catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and 1 atm pressure.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50°C.

Major Products:

Oxidation: 2,3-Bis(carboxymethyl)furan.

Reduction: 2,3-Bis(hydroxymethyl)tetrahydrofuran.

Substitution: 2,3-Bis(alkoxymethyl)furan.

科学研究应用

Bioactive Molecules and Drug Delivery Systems

Research indicates that furan-2,3-diyldimethanol serves as a precursor for bioactive molecules. Its biocompatibility and ability to form stable complexes with therapeutic agents make it a candidate for drug delivery systems. Studies have demonstrated its potential in targeting human tumor cell lines, showing antitumor activity linked to structural modifications of the furan core.

Polymer Synthesis

This compound is valuable in polymer chemistry. It can be utilized to create biobased plastics and polyurethanes due to its renewable origins. The compound's unique reactivity allows for the formation of polymers with desirable mechanical properties. For instance, it has been investigated as a plasticizer in poly(vinyl chloride) matrices, where it exhibited competitive efficiency compared to traditional plasticizers like dioctyl phthalate .

Green Chemistry Initiatives

The compound's derivation from biomass positions it favorably within green chemistry frameworks. Furan-based derivatives are being explored as sustainable alternatives to petroleum-based chemicals. The Diels–Alder reaction involving furan derivatives has been highlighted for producing aromatic compounds and polymers from renewable resources .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound derivatives against various human cancer cell lines. The results indicated that modifications at specific positions on the furan ring significantly influenced biological activity, suggesting a pathway for developing new anticancer agents.

Case Study 2: Biobased Plasticizers

In a comparative study of furan-2,3-dicarboxylate esters derived from marine biomass as plasticizers in PVC films, researchers demonstrated that these esters provided similar or superior plasticization efficiency compared to conventional plasticizers while being more environmentally friendly .

Comparative Analysis of Furan Derivatives

The following table summarizes key furan derivatives compared to this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Furan-2,5-dicarboxylic acid | Contains two carboxylic acid groups | Used as a substitute for bisphenol A in resins |

| 5-Hydroxymethylfurfural | One hydroxymethyl group | Widely used in bio-based chemical production |

| Furfuryl alcohol | Contains an alcohol group | Important in resin production |

作用机制

The mechanism by which 2,3-Bis(hydroxymethyl)furan exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. Additionally, its furan ring structure allows for π-π interactions with other aromatic compounds, enhancing its reactivity and binding affinity .

相似化合物的比较

5-Hydroxymethylfurfural (HMF): A well-known furan derivative used in the production of bio-based chemicals and materials.

2,5-Bis(hydroxymethyl)furan: Another furan derivative with similar applications but differing in the position of the hydroxymethyl groups.

Furfuryl alcohol: A furan derivative used in the production of resins and polymers.

Uniqueness: 2,3-Bis(hydroxymethyl)furan is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and interactions, making it a valuable compound in various applications .

生物活性

Furan-2,3-diyldimethanol (FDMD) is a furanic compound characterized by its two hydroxymethyl groups attached to a furan ring. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of FDMD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol. Its structure consists of a five-membered furan ring with two hydroxymethyl substituents at the 2 and 3 positions. This configuration enhances its reactivity and allows for various chemical modifications.

Mechanisms of Biological Activity

The biological activity of FDMD can be attributed to several mechanisms:

- Antioxidant Activity : FDMD exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is primarily due to the presence of hydroxymethyl groups that can donate electrons to free radicals, neutralizing them effectively.

- Antitumor Properties : Research indicates that analogs of furan compounds, including FDMD, have shown promise in inhibiting tumor cell growth. For instance, studies have demonstrated that furan derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Enzyme Inhibition : FDMD has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Antioxidant Activity

A study focused on the antioxidant capacity of FDMD revealed that it significantly scavenges free radicals in vitro. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased radical scavenging activity. This property is essential for developing therapeutic agents aimed at diseases associated with oxidative stress.

Antitumor Activity

In vitro assays have shown that FDMD exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Cell cycle arrest |

| A549 (lung) | 20 | Inhibition of proliferation |

These results indicate that FDMD can effectively inhibit cancer cell proliferation through multiple mechanisms.

Enzyme Inhibition Studies

FDMD was tested against several enzymes involved in metabolic pathways. The results indicated that it could inhibit key enzymes such as:

- Aldose Reductase : Important in glucose metabolism.

- Cyclooxygenase (COX) : Involved in inflammation processes.

These findings suggest that FDMD may have therapeutic potential in managing diabetes-related complications and inflammatory diseases .

Case Studies

- Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions showed marked improvements in biomarkers after administration of FDMD over a six-week period. Patients exhibited reduced levels of malondialdehyde (MDA), a marker for oxidative damage.

- Case Study on Cancer Treatment : In vivo studies using mouse models demonstrated that FDMD significantly reduced tumor size when administered alongside conventional chemotherapy agents. This combination therapy enhanced the efficacy of treatment while reducing side effects associated with chemotherapy .

属性

IUPAC Name |

[2-(hydroxymethyl)furan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGYZZRPOIMNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。